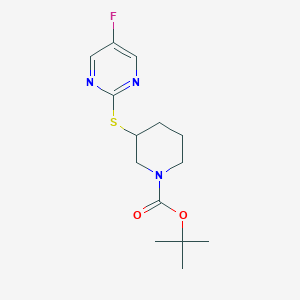![molecular formula C14H19BrO2 B13961897 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran CAS No. 1335095-09-4](/img/structure/B13961897.png)
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran is an organic compound that features a bromophenyl group attached to a propoxy chain, which is further connected to a tetrahydropyran ring
Métodos De Preparación
The synthesis of 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and tetrahydropyran.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the alkylation of 2-bromophenol with 3-chloropropanol to form 2-(2-bromophenyl)-propanol.
Análisis De Reacciones Químicas
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The propoxy and tetrahydropyran moieties may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparación Con Compuestos Similares
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran can be compared with similar compounds such as:
2-(2-Bromophenyl)ethanol: This compound lacks the tetrahydropyran ring and has different solubility and reactivity properties.
2-(2-Bromophenyl)acetate:
2-(2-Bromophenyl)ethylamine: This amine compound has distinct biological activities and uses[][5].
Propiedades
Número CAS |
1335095-09-4 |
|---|---|
Fórmula molecular |
C14H19BrO2 |
Peso molecular |
299.20 g/mol |
Nombre IUPAC |
2-[2-(2-bromophenyl)propoxy]oxane |
InChI |
InChI=1S/C14H19BrO2/c1-11(12-6-2-3-7-13(12)15)10-17-14-8-4-5-9-16-14/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
Clave InChI |
AYGOHSFYUMVAKH-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1CCCCO1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


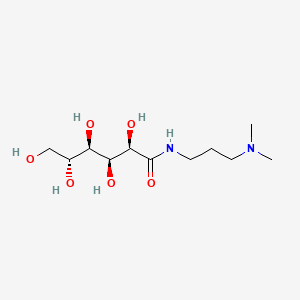
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
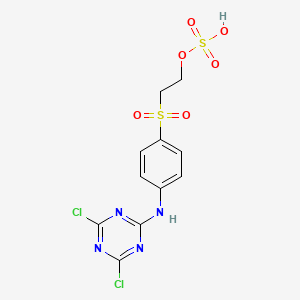
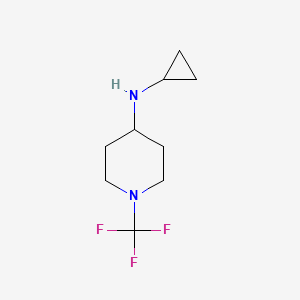
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
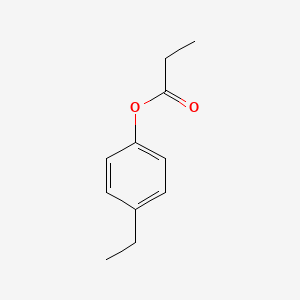
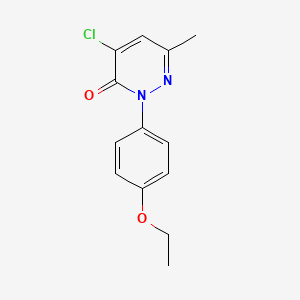

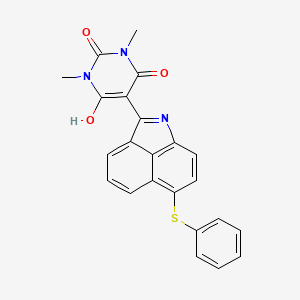
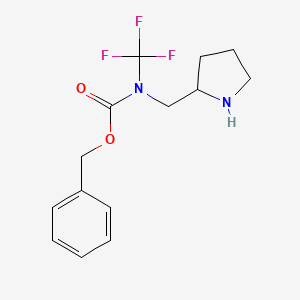
![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)
![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
